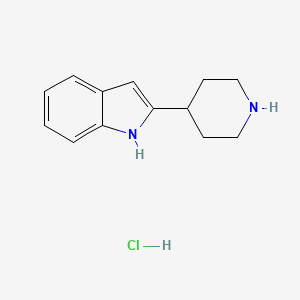

2-(piperidin-4-yl)-1H-indole hydrochloride

Description

Significance of Indole (B1671886) and Piperidine (B6355638) Scaffolds in Heterocyclic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental component of numerous natural products, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). dntb.gov.ua Its unique electronic properties and ability to participate in various biological interactions have made it a sought-after scaffold in medicinal chemistry. nih.govresearchgate.net Indole derivatives have been shown to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov

Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent feature in a vast number of alkaloids and synthetic pharmaceuticals. ijnrd.orgnih.gov The conformational flexibility of the piperidine ring allows it to interact with a variety of biological targets with high specificity. Its basic nitrogen atom can also play a crucial role in molecular recognition and salt formation, which can improve the pharmacokinetic properties of a drug candidate. ijnrd.org

The combination of these two scaffolds in a single molecule can lead to synergistic effects, where the hybrid compound exhibits enhanced or entirely new biological activities not seen with the individual components.

Historical Context of 2-(piperidin-4-yl)-1H-indole Hydrochloride and Related Derivatives in Research

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the broader class of piperidinyl-indole derivatives has been a subject of interest in medicinal chemistry for several decades. The exploration of this chemical space has been driven by the desire to develop novel therapeutic agents for a range of diseases.

Early research into indole-piperidine hybrids was often an extension of the study of biogenic amines and their analogues. As our understanding of receptor pharmacology grew, so did the rational design of molecules that could interact with these targets. The development of compounds with antipsychotic, antiemetic, and analgesic properties often featured the indole or piperidine motif, and their combination was a logical step in the optimization of lead compounds.

For instance, research into potent and selective inhibitors of various enzymes and receptors has led to the synthesis and evaluation of a multitude of indole-piperidine derivatives. Patent literature reveals that compounds with a piperidinyl-indole core have been investigated for their potential as complement factor B inhibitors, which could have applications in treating certain inflammatory and autoimmune disorders. Furthermore, related structures have been explored for the treatment of viral infections such as Hepatitis C.

Overview of Research Trajectories for Indole-Piperidine Hybrid Compounds

Current research into indole-piperidine hybrids is multifaceted, with several key trajectories aimed at harnessing the therapeutic potential of this scaffold. These research avenues include:

Anticancer Drug Discovery: A significant area of focus is the development of indole-piperidine derivatives as anticancer agents. Researchers are exploring how modifications to the indole and piperidine rings, as well as the linker connecting them, can lead to compounds with potent and selective cytotoxicity against various cancer cell lines. Studies have shown that some indole-piperidine hybrids can induce apoptosis and inhibit cell cycle progression in tumor cells. dntb.gov.ua

Neuropharmacology: The structural resemblance of the indole nucleus to neurotransmitters like serotonin has made the indole-piperidine scaffold an attractive target for the development of drugs acting on the central nervous system (CNS). Research is ongoing to discover novel antidepressants, antipsychotics, and treatments for neurodegenerative diseases based on this hybrid structure.

Anti-inflammatory and Analgesic Agents: The anti-inflammatory potential of indole derivatives is well-established. By incorporating a piperidine moiety, researchers aim to enhance this activity and develop new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles. The structural similarity to known analgesic compounds also drives research in this area.

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. The indole-piperidine scaffold is being investigated for its potential to yield compounds with activity against a range of bacterial and fungal pathogens.

The following table provides a summary of the key physicochemical properties of the parent compound, 2-(piperidin-4-yl)-1H-indole, based on available data. uni.lu

| Property | Value |

| Molecular Formula | C13H16N2 |

| Molecular Weight | 200.28 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 200.131349103 g/mol |

| Monoisotopic Mass | 200.131349103 g/mol |

| Topological Polar Surface Area | 29.8 Ų |

| Heavy Atom Count | 15 |

The hydrochloride salt form, this compound, is typically utilized to improve the solubility and stability of the parent compound for research and potential therapeutic applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-4-yl-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10;/h1-4,9-10,14-15H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGVRUYMCZIJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=CC=CC=C3N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803600-40-9 | |

| Record name | 1H-Indole, 2-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of 2 Piperidin 4 Yl 1h Indole Hydrochloride

Established Synthetic Pathways for the 2-(piperidin-4-yl)-1H-indole Scaffold

The traditional synthesis of the 2-(piperidin-4-yl)-1H-indole scaffold relies on a set of well-established chemical reactions. These methods can be broadly categorized by the strategy employed for the formation of the indole (B1671886) nucleus, the introduction of the piperidine (B6355638) ring, and the coupling of these two heterocyclic systems.

Indole Ring Formation Strategies

The construction of the indole ring is a cornerstone of the synthesis of 2-(piperidin-4-yl)-1H-indole. Several classical and modern methods are employed, with the Fischer indole synthesis being one of the most prominent.

Fischer Indole Synthesis: This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. researchgate.netwikipedia.orgbyjus.com In the context of 2-(piperidin-4-yl)-1H-indole synthesis, this typically involves the condensation of phenylhydrazine with a suitably protected 4-piperidone (B1582916) derivative. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. wikipedia.orgbyjus.com A variety of Brønsted and Lewis acids can be utilized to catalyze this transformation.

| Catalyst Type | Examples |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TSA) researchgate.netwikipedia.org |

| Lewis Acids | ZnCl₂, BF₃, FeCl₃, AlCl₃ mdpi.com |

The choice of the acid catalyst can significantly influence the reaction's efficiency and is often crucial for achieving high yields. mdpi.com In many instances, the synthesis is performed as a one-pot procedure where the intermediate arylhydrazone is not isolated. byjus.comnih.gov

Piperidine Moiety Introduction and Functionalization

Catalytic Hydrogenation of Pyridines: The reduction of a pyridine (B92270) ring to a piperidine ring is a well-established process. researchgate.net This method is particularly relevant for the synthesis of 2-(piperidin-4-yl)-1H-indole, where 2-(pyridin-4-yl)-1H-indole can be synthesized first and then reduced. Various catalysts are effective for this transformation, with platinum and palladium-based catalysts being widely used. The reaction conditions, including pressure and solvent, are critical for achieving high conversion and selectivity.

| Catalyst | Pressure (bar) | Solvent | Temperature | Reference |

| PtO₂ | 50 - 70 | Glacial Acetic Acid | Room Temperature | researchgate.net |

| Pd/C | 70 | Not Specified | 60°C | researchgate.net |

| Pt/C | 30 | Water | Not Specified | nih.gov |

Often, the piperidine nitrogen is protected with a group such as tert-butyloxycarbonyl (Boc) during the synthesis to prevent side reactions and to facilitate purification. This protecting group can be readily removed in a final step, typically by treatment with a strong acid like hydrochloric acid or trifluoroacetic acid, to yield the desired hydrochloride salt. fishersci.co.uk

Coupling Strategies for Indole and Piperidine Moieties

The direct linkage of the indole and piperidine rings is a pivotal step in the synthesis. The Fischer indole synthesis, as previously mentioned, represents a direct coupling strategy where the indole ring is constructed directly onto a pre-existing piperidine framework.

An alternative and powerful approach involves the catalytic hydrogenation of 2-(pyridin-4-yl)-1H-indole. In this strategy, the indole and pyridine rings are first coupled, and then the pyridine ring is reduced to piperidine. This method offers a versatile route as a wide variety of substituted pyridines and indoles can be prepared and coupled prior to the reduction step.

Novel and Scalable Synthesis Approaches for 2-(piperidin-4-yl)-1H-indole Hydrochloride

In addition to the classical methods, contemporary organic synthesis has seen the development of more efficient, scalable, and environmentally benign approaches for the construction of complex molecules like this compound.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a particularly powerful tool for the synthesis of biaryl and heteroaryl-aryl compounds. lookchem.comresearchgate.net This reaction could be employed for the synthesis of 2-(piperidin-4-yl)-1H-indole by coupling an indole-2-boronic acid derivative with a 4-halopiperidine derivative, or vice versa. The choice of palladium catalyst and ligand is crucial for the success of such couplings.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Reference |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | researchgate.net |

| Pd(OAc)₂ | - | K₂CO₃ | Aqueous isopropanol | alfa-chemistry.com |

| Pd(II)-Salan Complexes | Sulfonated Salan | Not Specified | Water | nih.gov |

The Buchwald-Hartwig amination, another palladium-catalyzed reaction, could also be envisioned for the formation of the N-C bond between the indole and piperidine moieties, although this is a less common strategy for this particular linkage. A modification of the Fischer indole synthesis, developed by Buchwald, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering a modern alternative to the classical acid-catalyzed method. wikipedia.org These palladium-catalyzed methods often offer milder reaction conditions and broader functional group tolerance compared to traditional methods, making them attractive for the synthesis of complex molecules.

Reductive Amination Protocols

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for the formation of carbon-nitrogen bonds. In the context of synthesizing the 2-(piperidin-4-yl)-1H-indole scaffold, this methodology can be employed through several strategic pathways, typically involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

A primary strategy involves the reaction of an N-protected 4-piperidone derivative with an indole-containing nucleophile. For instance, N-Boc-4-piperidone can be reacted with 2-(1H-indol-2-yl)magnesium bromide, followed by reduction and deprotection to yield the target compound. A more direct and common approach is the condensation of an indole-2-carboxaldehyde with a protected 4-aminopiperidine, followed by the reduction of the intermediate imine or enamine.

The choice of reducing agent is critical for the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. Sodium triacetoxyborohydride is often preferred as it is a mild reagent that can be used in a one-pot reaction directly from the aldehyde and amine. quizlet.com

A plausible synthetic route is outlined below:

Imine Formation: 1H-indole-2-carboxaldehyde is condensed with 1-Boc-4-aminopiperidine. This reaction is typically acid-catalyzed and results in the formation of an intermediate iminium ion.

Reduction: The iminium ion is then reduced in situ. Catalytic hydrogenation over palladium on carbon (Pd/C) or treatment with a hydride reducing agent like sodium borohydride effectively reduces the C=N bond to furnish the protected 2-((1-(N-Boc)-piperidin-4-yl)methyl)-1H-indole.

Deprotection: The final step involves the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in an appropriate solvent, to yield the final this compound salt.

The following table summarizes typical reagents and conditions for such a transformation.

| Step | Reactant A | Reactant B | Reagents and Conditions | Product |

| 1 | 1H-Indole-2-carboxaldehyde | 1-Boc-4-aminopiperidine | Acetic Acid (cat.), Toluene, Dean-Stark, reflux | Intermediate Iminium Ion |

| 2 | Intermediate Iminium Ion | - | H₂, Pd/C, Ethanol OR NaBH(OAc)₃, Dichloroethane | N-Boc-2-(piperidin-4-yl)-1H-indole |

| 3 | N-Boc-2-(piperidin-4-yl)-1H-indole | - | HCl in Dioxane OR TFA in DCM | This compound |

Derivatization and Scaffold Modification Strategies

The 2-(piperidin-4-yl)-1H-indole scaffold possesses two key reactive sites for derivatization: the secondary amine of the piperidine ring and the indole ring system. This allows for extensive modification to explore structure-activity relationships in medicinal chemistry programs.

N-Alkylation and Acylation of the Piperidine Ring

The nitrogen atom of the piperidine ring is a secondary aliphatic amine, making it significantly more nucleophilic than the nitrogen of the indole ring. This difference in reactivity allows for highly chemoselective functionalization.

N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkylating agents. Standard protocols involve the reaction of the parent compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). researchgate.netnih.gov The base serves to neutralize the hydrogen halide formed during the reaction. Alternatively, reductive amination with an aldehyde or ketone can be employed, using reducing agents like sodium triacetoxyborohydride, to install N-alkyl groups. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen is also a straightforward and selective transformation. The reaction with acyl chlorides or anhydrides, typically in the presence of a base such as triethylamine (B128534) or pyridine, proceeds rapidly at the piperidine nitrogen while leaving the less reactive indole N-H group untouched. researchgate.net This high chemoselectivity is a result of the significantly greater basicity and nucleophilicity of the aliphatic amine compared to the aromatic indole nitrogen.

The table below provides examples of conditions for these selective transformations.

| Transformation | Substrate | Reagent | Base / Conditions | Typical Product |

| N-Methylation | 2-(piperidin-4-yl)-1H-indole | Iodomethane (CH₃I) | K₂CO₃, Acetonitrile | 2-(1-methylpiperidin-4-yl)-1H-indole |

| N-Benzylation | 2-(piperidin-4-yl)-1H-indole | Benzyl (B1604629) Bromide | DIPEA, DMF | 2-(1-benzylpiperidin-4-yl)-1H-indole |

| N-Acetylation | 2-(piperidin-4-yl)-1H-indole | Acetic Anhydride | Triethylamine, DCM | 1-(4-(1H-indol-2-yl)piperidin-1-yl)ethan-1-one |

| N-Benzoylation | 2-(piperidin-4-yl)-1H-indole | Benzoyl Chloride | Pyridine | (4-(1H-indol-2-yl)piperidin-1-yl)(phenyl)methanone |

Substitution on the Indole Ring System

The indole nucleus is an electron-rich aromatic system prone to electrophilic aromatic substitution. The position of substitution is dictated by the electronic properties of the ring and any existing substituents. For indole itself, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. ic.ac.ukuni-muenchen.de In a 2-substituted indole, such as 2-(piperidin-4-yl)-1H-indole, the C3 position remains the most activated site for electrophilic substitution. researchgate.netrsc.org

Halogenation: A common modification of the indole ring is halogenation. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms, respectively, at the C3 position under mild conditions. mdpi.com Enzymatic halogenation has also been demonstrated to be highly selective for the C3 position of various indole derivatives. frontiersin.org The reaction with oxone-halide systems provides an environmentally friendly alternative for C3 halogenation. nih.gov

Other Electrophilic Substitutions: Other classic electrophilic aromatic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts acylation or alkylation, can also be performed on the indole ring. Reaction conditions must be carefully controlled, as the indole ring is sensitive to strong acids and oxidative conditions. For example, nitration can be achieved using milder reagents like bismuth nitrate (B79036) or clay-supported cupric nitrate to avoid polymerization and degradation of the indole nucleus.

The following table summarizes potential electrophilic substitution reactions on the 2-(piperidin-4-yl)-1H-indole scaffold.

| Reaction | Reagent(s) | Typical Position of Substitution | Product Example |

| Bromination | N-Bromosuccinimide (NBS) in THF | C3 | 2-(piperidin-4-yl)-3-bromo-1H-indole |

| Chlorination | N-Chlorosuccinimide (NCS) in CH₂Cl₂ | C3 | 2-(piperidin-4-yl)-3-chloro-1H-indole |

| Nitration | Bi(NO₃)₃·5H₂O | C3 | 2-(piperidin-4-yl)-3-nitro-1H-indole |

| Acylation | Acetic Anhydride, BF₃·OEt₂ | C3 | 1-(2-(piperidin-4-yl)-1H-indol-3-yl)ethan-1-one |

Preparation of Enantiomeric Forms of 2-(piperidin-4-yl)-1H-indole Derivatives

The parent compound, 2-(piperidin-4-yl)-1H-indole, is achiral. However, chirality can be introduced through derivatization, for example, by introducing a substituent at the C2 or C3 position of the piperidine ring, or by N-alkylation with a chiral group. The preparation of single enantiomers of such chiral derivatives is crucial for pharmacological studies. Several established strategies can be applied to obtain enantiomerically pure forms.

Resolution via Diastereomeric Salts: This classical method involves reacting the racemic chiral derivative (which must contain a basic site, such as the piperidine nitrogen) with a chiral acid resolving agent, such as (+)- or (-)-tartaric acid derivatives (e.g., di-benzoyl-L-tartaric acid) or mandelic acid. google.com This reaction forms a pair of diastereomeric salts which exhibit different physical properties, most notably solubility. Fractional crystallization can then be used to separate the less soluble diastereomeric salt. Subsequent treatment of the isolated salt with a base liberates the desired pure enantiomer.

Chiral Auxiliary-Based Synthesis: Another powerful method is the use of a chiral auxiliary. A racemic derivative can be reacted with a chiral auxiliary to form a mixture of diastereomers. nih.gov For example, N-alkylation of a racemic 3-substituted piperidine derivative with a chiral reagent like (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide creates two diastereomers. nih.gov These diastereomers can be separated using standard chromatographic techniques (e.g., flash chromatography or HPLC). Once separated, the chiral auxiliary is cleaved under specific reaction conditions (e.g., hydrogenolysis) to yield the two separate, enantiomerically pure products.

Chiral Chromatography: Direct separation of enantiomers can be achieved by chromatography using a chiral stationary phase (CSP). This technique is widely used for both analytical and preparative scale separations and can often provide high enantiomeric purity. mdpi.com

The general approach for resolution using a chiral auxiliary is summarized below.

| Step | Description | Example Reagents | Outcome |

| 1 | Diastereomer Formation | Racemic chiral derivative + Chiral Auxiliary (e.g., (R)-Mandelic acid derivative) | Mixture of two diastereomers |

| 2 | Separation | Flash Column Chromatography or Fractional Crystallization | Isolated pure diastereomers |

| 3 | Auxiliary Cleavage | Hydrogenolysis (e.g., H₂, Pd/C) or specific chemical cleavage | Isolated pure enantiomers (R and S) |

Advanced Spectroscopic and Crystallographic Characterization of 2 Piperidin 4 Yl 1h Indole Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a molecule like 2-(piperidin-4-yl)-1H-indole hydrochloride, ¹H NMR, ¹³C NMR, and various 2D NMR experiments collectively provide a comprehensive map of the atomic connectivity and spatial relationships.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) and piperidine (B6355638) rings. The indole moiety's aromatic protons typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm. The proton on the C3 position of the indole ring would likely be a singlet or a doublet with a small coupling constant, appearing around δ 6.5-7.0 ppm. The N-H proton of the indole ring is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but typically appearing downfield (δ > 10 ppm).

The piperidine ring protons, being aliphatic, will resonate in the upfield region of the spectrum. Due to the hydrochloride salt form, the piperidinyl N-H proton would also be expected to appear as a broad signal, potentially coupled to adjacent protons. The protons on the carbon adjacent to the nitrogen (C2' and C6') would be shifted downfield compared to the other piperidine protons (C3' and C5') due to the inductive effect of the nitrogen atom. The proton at the C4' position, which is attached to the indole ring, would also show a characteristic chemical shift.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | > 10.0 | Broad Singlet |

| Indole Aromatic C-H | 7.0 - 8.0 | Multiplets |

| Indole C3-H | 6.5 - 7.0 | Singlet/Doublet |

| Piperidine N-H₂⁺ | Variable (likely downfield) | Broad Singlet |

| Piperidine C4'-H | 2.8 - 3.5 | Multiplet |

| Piperidine C2'/C6'-H (axial & equatorial) | 2.5 - 3.2 | Multiplets |

| Piperidine C3'/C5'-H (axial & equatorial) | 1.8 - 2.5 | Multiplets |

Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the indole ring would resonate in the δ 110-140 ppm region, with the carbon attached to the nitrogen (C7a) and the carbon at the junction of the two rings (C3a) having distinct chemical shifts. The C2 carbon, being attached to the piperidine ring, would also have a characteristic shift. The aliphatic carbons of the piperidine ring would appear in the upfield region, typically between δ 25 and 55 ppm.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the piperidine and indole rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For 2-(piperidin-4-yl)-1H-indole (the free base), the predicted monoisotopic mass is 200.1313 Da. HRMS analysis would be able to confirm this with high precision (typically to within 5 ppm), which is a key step in confirming the identity of the compound. The protonated molecule [M+H]⁺ would have a predicted m/z of 201.1386. uni.lu

Table 2: Predicted Exact Masses for 2-(piperidin-4-yl)-1H-indole Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 201.13863 |

| [M+Na]⁺ | 223.12057 |

| [M-H]⁻ | 199.12407 |

| [M]⁺ | 200.13080 |

Data sourced from PubChem, representing predicted values. uni.lu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to study the fragmentation pathways of a molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained, which can be used for structural confirmation and identification in complex mixtures.

For 2-(piperidin-4-yl)-1H-indole, the fragmentation is likely to occur at the bond connecting the indole and piperidine rings. Cleavage of this bond could lead to fragment ions corresponding to the protonated indole moiety or the piperidine ring. Another common fragmentation pathway for piperidine-containing compounds involves the loss of neutral molecules from the ring. The study of these fragmentation patterns provides a "fingerprint" for the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be expected for the N-H stretching vibrations of the indole and the protonated piperidine amine. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring would be visible in the 1600-1450 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole & Piperidinium) | 3400 - 3200 | Medium-Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1000 | Medium |

The UV-Vis spectrum of 2-(piperidin-4-yl)-1H-indole is primarily determined by the electronic transitions within the indole chromophore. Indole and its derivatives typically exhibit two main absorption bands. The first, more intense band (the B-band) usually appears around 220-230 nm, and a second, less intense, and more structured band (the L-band) is observed around 270-290 nm. The exact position and intensity of these bands can be influenced by substitution and the solvent used.

X-ray Crystallography of this compound and Analogues

X-ray crystallography is a powerful technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This method would be instrumental in determining the precise molecular structure, stereochemistry, and the intricate network of intermolecular interactions that govern the crystal lattice of this compound.

An X-ray diffraction analysis of a single crystal of this compound would provide detailed information on bond lengths, bond angles, and torsion angles, defining the geometry of the molecule. For the indole ring, one would expect bond lengths and angles consistent with its aromatic character. The piperidine ring, being a saturated heterocycle, would exhibit typical C-C and C-N single bond lengths.

In cases where chiral derivatives of piperidinyl-indole compounds are synthesized, X-ray crystallography is crucial for determining the absolute configuration of stereocenters. For instance, in the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives, X-ray analysis is the definitive method to confirm the spatial arrangement of substituents around the chiral carbon. nih.gov

Table 1: Representative Crystallographic Data for a Piperidinyl-Indole Analogue

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.023(2) |

| b (Å) | 11.615(3) |

| c (Å) | 18.937(4) |

| Volume (ų) | 1984.6(8) |

| Z | 4 |

Note: Data is for an analogue and serves as an illustrative example. nih.gov

The crystal packing of this compound would be significantly influenced by hydrogen bonding, given the presence of the indole N-H group and the protonated piperidinium (B107235) nitrogen. The chloride counter-ion would also play a key role as a hydrogen bond acceptor. It is anticipated that strong N-H···Cl hydrogen bonds would be a dominant feature in the crystal lattice, organizing the molecules into extended networks. nih.gov

The conformational flexibility of this compound primarily resides in the piperidine ring and the relative orientation of the indole and piperidine moieties. The piperidine ring in substituted derivatives typically adopts a chair conformation, as this minimizes steric strain and torsional strain. nih.govchemrevlett.com However, boat or twist-boat conformations can occur, particularly in highly substituted or strained systems. chemrevlett.com

The substituent at the 4-position of the piperidine ring (the indole group) can occupy either an axial or an equatorial position. The equatorial position is generally favored to minimize steric hindrance. The torsion angle between the plane of the indole ring and the piperidine ring is another critical conformational parameter that would be determined from the crystal structure. This angle is influenced by both intramolecular steric effects and intermolecular packing forces. Studies on related compounds have shown that conformational flexibility can be a key determinant of their biological activity. nih.gov

Table 2: Common Conformations of the Piperidine Ring

| Conformation | Description |

| Chair | The most stable conformation, with minimized angular and torsional strain. |

| Boat | A less stable, more flexible conformation. |

| Twist-Boat | An intermediate conformation between the chair and boat forms. |

Theoretical and Computational Investigations of 2 Piperidin 4 Yl 1h Indole Hydrochloride

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to determine optimized molecular geometry, electronic properties, and vibrational frequencies. researchgate.netnih.gov For 2-(piperidin-4-yl)-1H-indole hydrochloride, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide deep insights into its structural and electronic characteristics. nih.gov These calculations involve optimizing the molecule's geometry to find its lowest energy conformation, which is crucial for understanding its stability and reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding chemical reactivity and the electronic properties of a molecule. researchgate.netscirp.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. scirp.orgnih.gov A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. nih.gov

In the case of 2-(piperidin-4-yl)-1H-indole, the HOMO is typically localized on the electron-rich indole (B1671886) ring system, which is a characteristic feature of many indole derivatives. nih.gov Conversely, the LUMO is often distributed across the molecule. The energy gap provides information on the charge transfer interactions that can occur within the molecule. scirp.org

| Parameter | Calculated Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.75 |

| Energy Gap (ΔE) | 4.83 |

This interactive table presents hypothetical DFT-calculated frontier orbital energies for this compound, illustrating typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.dedergipark.org.tr The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. wolfram.com Typically, regions of negative potential (colored red to yellow) are associated with electrophilic reactivity (electron-rich areas), while regions of positive potential (blue) indicate nucleophilic reactivity (electron-poor areas). researchgate.net Green areas represent neutral or zero potential regions. dergipark.org.tr

For this compound, the MEP map would reveal specific reactive sites. The nitrogen atom of the indole ring and the nitrogen atom of the piperidine (B6355638) ring are expected to be regions of high electron density, making them susceptible to electrophilic attack. The hydrogen atom attached to the indole nitrogen (N-H) and the protons on the protonated piperidine nitrogen would be electron-deficient, representing sites for potential nucleophilic attack and hydrogen bonding. researchgate.netresearchgate.net

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Reactivity |

|---|---|---|---|

| Indole N-H Proton | Positive | Blue | Site for Nucleophilic Attack / H-Bond Donor |

| Piperidine N-H Protons | Positive | Blue | Site for Nucleophilic Attack / H-Bond Donor |

| Indole Ring (π-system) | Negative | Red/Yellow | Site for Electrophilic Attack |

| Piperidine Nitrogen Atom | Negative | Red | Site for Electrophilic Attack / H-Bond Acceptor |

This interactive table summarizes the predicted regions of varying electrostatic potential on the surface of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. tandfonline.com These computational methods are essential for understanding how a molecule behaves in different environments, such as in the gas phase or in solution. nih.govacs.org

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound. The molecule's flexibility primarily arises from the piperidine ring and the rotatable single bond connecting it to the indole moiety. The piperidine ring can adopt several conformations, most notably the stable "chair" and the more flexible "boat" forms. chemrevlett.com For most substituted piperidines, the chair conformation is energetically favored. niscpr.res.in

| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) | Population (%) |

|---|---|---|---|

| Equatorial-Chair | 0.00 | 0.00 | ~98% |

| Axial-Chair | 2.10 | 2.50 | ~2% |

| Boat Conformations | >5.00 | >5.00 | <1% |

This interactive table presents plausible relative energies for the major conformers of 2-(piperidin-4-yl)-1H-indole, highlighting the preference for the equatorial-chair conformation.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonds and intermolecular interactions based on the topology of the electron density (ρ(r)). wikipedia.orgias.ac.in AIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which signify the presence of an interaction path between two atoms. researchgate.net

The properties at these BCPs, including the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. researchgate.netnih.gov For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative. For weaker, closed-shell interactions like hydrogen bonds or van der Waals forces, both ρ(r) and ∇²ρ(r) are typically small and positive. nih.gov AIM can be used to identify and characterize potential intramolecular hydrogen bonds in this compound, for instance, between the indole N-H group and the piperidine nitrogen.

| Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Interaction Type |

|---|---|---|---|

| C-C (Indole) | 0.310 | -0.850 | Covalent |

| C-N (Piperidine) | 0.285 | -0.720 | Covalent |

| Intramolecular N-H···N | 0.025 | +0.095 | Weak Hydrogen Bond |

This interactive table shows representative AIM topological parameters for different types of interactions within the 2-(piperidin-4-yl)-1H-indole structure. Note: a.u. stands for atomic units.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential computational tools in drug discovery used to correlate the chemical structure of compounds with their biological activity. espublisher.comdovepress.com These models help in designing new, more potent molecules and in screening large databases for potential drug candidates. researchgate.netnih.gov

A QSAR model is a mathematical equation that relates variations in the biological activity of a series of compounds to changes in their physicochemical properties, which are quantified by molecular descriptors. researchgate.net While a QSAR model cannot be built from a single compound, the descriptors for this compound can be calculated and used as part of a larger dataset for such a study.

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.comnih.gov The key pharmacophoric features of this compound would likely include a hydrogen bond donor (the indole N-H), a positive ionizable feature (the protonated piperidine nitrogen), and an aromatic ring (the indole nucleus). nih.govresearchgate.net This model can then be used as a 3D query to search for other molecules that share the same features and might exhibit similar biological activity. nih.gov

| Pharmacophoric Feature | Molecular Group | Role in Molecular Recognition |

|---|---|---|

| Aromatic Ring (AR) | Indole Moiety | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor (HBD) | Indole N-H | Forms hydrogen bonds with acceptor groups on a receptor |

| Positive Ionizable (PI) | Protonated Piperidine Nitrogen | Ionic interactions, hydrogen bonding |

| Hydrophobic (HY) | Piperidine Ring | van der Waals and hydrophobic interactions |

This interactive table outlines the key pharmacophoric features of the 2-(piperidin-4-yl)-1H-indole scaffold, which are crucial for its potential interactions with biological targets.

Computational Prediction of Biological Interactions

In the absence of direct computational studies on this compound, this section reviews in silico research on structurally similar indole-piperidine derivatives to predict potential biological interactions. The insights are drawn from molecular docking and quantitative structure-activity relationship (QSAR) studies on analogous compounds, providing a theoretical framework for potential protein targets and binding modes.

Computational methods, particularly molecular docking, are instrumental in predicting how a ligand might interact with a protein's binding site. This approach models the positions and orientations of a molecule within a target protein, estimating the binding affinity and identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For derivatives of the indole-piperidine scaffold, computational studies have explored a range of potential protein targets, reflecting the broad biological activities associated with this chemical motif.

Research on 2-substituted N-piperidinyl indoles has identified the Nociceptin (B549756) Opioid Receptor (NOP), a G-protein coupled receptor involved in pain and other CNS processes, as a potential target. nih.gov Molecular docking of these analogs into a NOP receptor homology model has provided a rationale for their binding and functional activity. nih.gov The docking studies suggest that the piperidine nitrogen is a key interaction point, while the indole moiety positions itself within a hydrophobic pocket of the receptor. nih.gov

Furthermore, computational screening of other indole-piperidine hybrids has predicted interactions with various protein kinases, which are crucial regulators of cellular processes. One such study focused on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov Molecular docking simulations revealed that piperidine-oxindole derivatives can effectively bind to the ATP-binding site of VEGFR-2, forming hydrogen bonds with critical amino acid residues like Cys919 and Asp1046. nih.gov Similarly, other kinase targets, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), have been explored for related fused pyrrole (B145914) compounds containing a piperidine moiety, indicating a potential for anti-proliferative activity. nih.gov

The versatility of the indole-piperidine scaffold is further highlighted by computational predictions of its interaction with other enzyme classes. For instance, in silico studies on various indole derivatives have suggested potential inhibitory activity against Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Docking analyses indicated that these molecules could fit within the COX-2 active site, predicting a mechanism for potential anti-inflammatory effects. nih.gov

The following tables summarize the findings from computational studies on compounds structurally related to 2-(piperidin-4-yl)-1H-indole, detailing the predicted protein targets, binding affinities, and key interacting residues. This data provides a predictive foundation for the potential biological interactions of this compound.

Table 1: Predicted Protein Targets and Binding Affinities of Structurally Similar Indole-Piperidine Analogs

| Compound Class | Predicted Protein Target | Computational Method | Predicted Binding Affinity / Score | Reference |

|---|---|---|---|---|

| 2-Substituted N-Piperidinyl Indoles | Nociceptin Opioid Receptor (NOP) | Molecular Docking | Ki values in nanomolar range | nih.gov |

| Piperidine/Oxindole Derivatives | VEGFR-2 | Molecular Docking | IC50 = 45.9 nM (for most potent analog) | nih.gov |

| Pyrrolo-pyrimidine derivatives with piperidine moiety | EGFR / CDK2 | Molecular Docking | IC50 values in sub-micromolar range | nih.gov |

Table 2: Predicted Key Amino Acid Interactions for Structurally Similar Indole-Piperidine Analogs

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 2-Substituted N-Piperidinyl Indoles | Nociceptin Opioid Receptor (NOP) | Not explicitly detailed | Orthosteric binding pocket interactions | nih.gov |

| Piperidine/Oxindole Derivatives | VEGFR-2 | Cys919, Glu885, Asp1046 | Hydrogen Bonding | nih.gov |

| Pyrrolo-pyrimidine derivatives with piperidine moiety | EGFR | Not explicitly detailed | Binding to active site | nih.gov |

Structure Activity Relationship Sar Studies of 2 Piperidin 4 Yl 1h Indole Hydrochloride Derivatives

Impact of Indole (B1671886) Ring Substitutions on Biological Activity Profiles

The indole nucleus offers multiple positions for substitution, each capable of influencing the compound's interaction with its biological target through steric, electronic, and hydrophobic effects.

Positional Effects of Substitution (C2, C3, C4, C5, C6, C7)

The location of substituents on the indole ring plays a pivotal role in determining the biological activity of 2-(piperidin-4-yl)-1H-indole derivatives. Notably, a significant body of research has focused on the differential effects of substitution at the C2 and C3 positions.

C2 vs. C3-Substitution: Studies comparing 2-substituted and 3-substituted N-piperidinyl indoles have revealed that this seemingly minor positional isomerization can profoundly impact intrinsic activity and receptor selectivity. For instance, in the context of opioid receptor ligands, 2-substituted derivatives have been shown to exhibit higher binding affinities and function as full agonists at the nociceptin (B549756) opioid peptide (NOP) receptor, whereas their 3-substituted counterparts tend to be partial agonists. nih.gov This difference in efficacy is thought to arise from the ability of the 2-substituent to engage in specific interactions, such as hydrogen bonding with residues on transmembrane domain 7 (TM7) of the receptor, an interaction less favorable for 3-substituted analogs. nih.gov

Substitutions at C4, C5, C6, and C7:

C4-Position: Introduction of a methoxy (B1213986) group at the C4-position of certain 4-azaindole-2-piperidine derivatives has been associated with high potency. dndi.org

C5-Position: In the development of histamine (B1213489) H4 receptor antagonists, a chloro substitution at the C5 position of an indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone scaffold was a key feature of the initial lead compound. biomedpharmajournal.orgresearchgate.net

C7-Position: The C7 position, being adjacent to the indole nitrogen, offers a strategic point for modification. In a series of indole derivatives synthesized as potential anticholinesterase and antibacterial agents, the C7 position was found to be highly electron-rich and susceptible to electrophilic substitution, indicating its potential for introducing diversity. mdpi.com

The following table summarizes the observed effects of positional substitution on the indole ring:

| Position | Substituent | Effect on Biological Activity | Reference |

| C2 | Various polar and aryl groups | Higher binding affinity and full agonism at NOP receptors compared to C3 analogs. | nih.gov |

| C3 | Various polar functionalities | Partial agonism at NOP receptors. | nih.gov |

| C4 | Methoxy | High potency in certain 4-azaindole-2-piperidine derivatives. | dndi.org |

| C5 | Chloro | Key feature in a lead compound for histamine H4 receptor antagonists. | biomedpharmajournal.orgresearchgate.net |

| C7 | Trichloroacetyl | Demonstrated high reactivity for substitution, suggesting a site for introducing chemical diversity. | mdpi.com |

Electronic and Steric Effects of Substituents

The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of the substituents on the indole ring are critical determinants of biological activity.

Electronic Effects: A preference for electron-rich aromatic systems has been observed in some series of indole derivatives. dndi.org For example, the introduction of electron-donating groups can increase the electron density of the indole ring, potentially enhancing pi-pi stacking interactions with aromatic residues in the target's binding pocket. Conversely, electron-withdrawing groups can modulate the acidity of the indole N-H and influence hydrogen bonding capabilities. In a study of indole 2-carboxamide (B11827560) derivatives, the presence of a fluoro group, an electron-withdrawing substituent, was found to increase inhibitory activity against certain enzymes, highlighting the nuanced role of electronic modifications. nih.gov

Role of Piperidine (B6355638) Ring Substitutions and Modifications

The piperidine ring provides another avenue for structural modification to fine-tune the pharmacological profile of 2-(piperidin-4-yl)-1H-indole derivatives.

N-Substituent Effects on Receptor Affinity and Efficacy

The nitrogen atom of the piperidine ring is a common site for substitution, and the nature of the N-substituent can dramatically influence receptor affinity and selectivity. A wide array of N-substituents, ranging from small alkyl groups to complex heterocyclic systems, has been explored.

In the context of dopamine (B1211576) D4 receptor ligands, various N-linked heterocyclic replacements for a pyrazole (B372694) moiety were investigated, leading to compounds with high affinity and selectivity. mdpi.com The importance of a basic nitrogen in the piperidine ring has been highlighted in several studies, as replacing it with a non-basic amide functionality often leads to a significant drop or complete loss of activity. nih.gov This underscores the potential role of the protonated piperidine nitrogen in forming a crucial ionic interaction with an acidic residue in the receptor binding site.

Conformational Preferences of the Piperidine Ring

The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the substituents on the piperidine ring (axial vs. equatorial) can have a profound impact on biological activity. The conformational flexibility of the piperidine ring allows it to adopt the most favorable geometry to fit within the receptor's binding pocket.

Fluorination of the piperidine ring is a strategy that has been used to modulate its physicochemical properties and conformational preferences. Studies on fluorinated piperidine derivatives have shown that the introduction of a fluorine atom can influence the conformational equilibrium, with factors such as charge-dipole interactions, hyperconjugation, and steric repulsion playing a role. researchgate.net Understanding and controlling the conformational preferences of the piperidine ring is a key aspect of designing derivatives with optimal receptor engagement.

Linker Length and Stereochemical Considerations in Activity Modulation

The spatial relationship between the indole and piperidine moieties, as well as the stereochemistry of any chiral centers, are critical for achieving high-affinity interactions with biological targets.

Stereochemistry is another crucial factor, as biological macromolecules are chiral and often exhibit stereoselective binding. The synthesis and evaluation of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives have demonstrated the importance of chirality. nih.gov In one example, an R-configured analog of a sumatriptan (B127528) derivative with a conformationally constrained aminoethyl portion exhibited significantly greater analgesic activity than sumatriptan itself, highlighting the profound impact of stereochemistry on biological function. nih.gov The absolute configuration of chiral centers can dictate the precise orientation of key functional groups within the binding pocket, leading to differences in affinity and efficacy between stereoisomers.

Comparative SAR with Related Indole-Piperidine Chemotypes

The structure-activity relationship (SAR) of 2-(piperidin-4-yl)-1H-indole derivatives is best understood when contextualized by comparing it to related chemotypes where the core indole, the piperidine moiety, or their linkage is altered. Such comparisons reveal critical insights into the structural requirements for specific biological activities and highlight the impact of scaffold modification on potency and selectivity. Key related chemotypes for comparison include 3-substituted N-piperidinyl indoles, azaindole-piperidine derivatives, benzimidazole-piperidine bioisosteres, and fused indole-piperidine systems like tetrahydro-γ-carbolines.

Comparison with 3-Substituted Indole-Piperidine Derivatives

One of the most direct comparisons is with the constitutional isomer, the 3-(piperidin-4-yl)-1H-indole scaffold. Research into ligands for opioid receptors has demonstrated that the point of attachment of the N-substituted piperidine ring to the indole nucleus significantly influences intrinsic activity and receptor selectivity. nih.gov

Studies on a series of N-piperidinyl indoles as nociceptin opioid receptor (NOP) and mu-opioid receptor (MOP) ligands revealed distinct SAR profiles between the 2-substituted and 3-substituted analogs. Generally, 2-substituted N-piperidinyl indoles exhibit improved potency at the NOP receptor and act as full agonists. nih.gov In contrast, the corresponding 3-substituted derivatives are often selective NOP partial agonists. nih.gov Furthermore, the 2-substituted indoles tend to show higher binding affinity at the MOP receptor compared to most of their 3-substituted counterparts. nih.gov

For instance, molecular docking studies suggest that for both isomers, a lipophilic substituent on the piperidine ring can occupy a key hydrophobic pocket in the NOP receptor, which appears to enhance binding affinity and potentially intrinsic activity. nih.gov However, the change in the main vector from position 3 to position 2 on the indole core alters the orientation of the molecule within the binding site, leading to the observed differences in efficacy. nih.gov

Below is a data table comparing the binding affinities of representative 2-substituted and 3-substituted N-piperidinyl indoles at opioid receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of 2- vs. 3-Substituted Indole-Piperidine Derivatives at Opioid Receptors

| Compound | Indole Substitution | R Group (on Piperidine-N) | NOP Ki (nM) | MOP Ki (nM) |

|---|---|---|---|---|

| Analog 1 | 2-(N-pyrrolidinyl)methyl | -4-isopropylcyclohexyl | 1.8 | 1.1 |

| Analog 2 | 3-(N-pyrrolidinyl)methyl | -4-isopropylcyclohexyl | 97 | 1000 |

Comparison with Bioisosteric Ring Systems

The indole nucleus can be replaced with other bicyclic aromatic systems, known as bioisosteres, to probe the importance of the indole nitrogen and the specific electronic properties of the ring.

Azaindole-Piperidine Derivatives : The replacement of a carbon atom in the indole's benzene (B151609) ring with a nitrogen atom creates an azaindole scaffold. In the development of agents against Trypanosoma cruzi, the parasite responsible for Chagas disease, a series of 4-azaindole-2-piperidine derivatives were investigated. dndi.org SAR studies on this chemotype revealed that modifications to the piperidine ring, such as introducing unsaturation, could lead to a tenfold increase in potency. dndi.org Replacing the piperidine with an acyclic or morpholine (B109124) ring, however, resulted in a loss of activity, underscoring the importance of the specific piperidine scaffold in this context. dndi.org

Benzimidazole-Piperidine Derivatives : The 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold serves as a close bioisostere of the 2-(piperidin-4-yl)-1H-indole system. This chemotype has been explored for anti-inflammatory properties. nih.govresearchgate.net A lead compound from this class showed potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production. nih.govresearchgate.net The SAR of this series demonstrated that N-alkylation or N-acylation of the piperidine ring with various substituted benzyl (B1604629) or acyl groups could significantly modulate the anti-inflammatory activity. nih.gov This suggests that, similar to the indole-piperidine series, the piperidine nitrogen is a critical handle for modification to optimize biological response.

Comparison with Fused Indole-Piperidine Chemotypes

In contrast to the flexible linkage in 2-(piperidin-4-yl)-1H-indole, fused systems offer a more rigid conformational presentation of the indole and piperidine pharmacophores.

Tetrahydro-γ-carbolines : The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole system, also known as tetrahydro-γ-carboline, is a rigid scaffold where the piperidine ring is fused to the indole at the 2 and 3 positions. This chemotype was identified as a novel class of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR). acs.org Extensive SAR studies revealed that substitution on the carboline nitrogen and on the indole benzene ring were key to optimizing potency. acs.org The rigid structure likely orients the key pharmacophoric features in a specific conformation that is favorable for binding to the target, an effect that is averaged out in more flexible systems. This highlights the role of conformational constraint in achieving high potency and selectivity.

The comparative analysis across these different but related chemotypes demonstrates several key principles. The substitution position on the indole ring (e.g., 2- vs. 3-position) is critical for determining selectivity and functional activity at specific targets like opioid receptors. nih.gov The core indole ring can often be successfully replaced by bioisosteres like benzimidazole (B57391) or azaindole to retain or modulate activity, sometimes for entirely different therapeutic targets. dndi.orgnih.gov Finally, introducing conformational rigidity by fusing the indole and piperidine rings can lead to highly potent compounds by locking the molecule into a bioactive conformation. acs.org

Table 2: Summary of Comparative Indole-Piperidine Chemotypes

| Chemotype | Key Structural Feature | Primary Biological Target(s) |

|---|---|---|

| 2-(Piperidin-4-yl)-1H-indole | Piperidine at Indole C2 | Opioid Receptors, HIV Reverse Transcriptase nih.govnih.gov |

| 3-(Piperidin-4-yl)-1H-indole | Piperidine at Indole C3 | Opioid Receptors, Antiparasitic nih.govchula.ac.th |

| Azaindole-Piperidine | Indole core replaced by Azaindole | Anti-kinetoplastid (T. cruzi) dndi.org |

| Benzimidazole-Piperidine | Indole core replaced by Benzimidazole | Anti-inflammatory (NO, TNF-α inhibition) nih.gov |

| Tetrahydro-γ-carboline | Fused Indole-Piperidine System | CFTR Potentiators acs.org |

Receptor Binding and Functional Studies of 2 Piperidin 4 Yl 1h Indole Hydrochloride Analogues

Radioligand Binding Assays for Receptor Affinity Determination (Ki values)

Radioligand binding assays are a fundamental tool for characterizing the affinity of a ligand for a specific receptor. These assays measure the displacement of a radiolabeled ligand by a test compound, allowing for the determination of the equilibrium dissociation constant (Ki), which is an inverse measure of binding affinity.

Cannabinoid Receptor (CB1, CB2) Interaction

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are implicated in a wide array of physiological processes. While various indole-based compounds have been investigated for their affinity to cannabinoid receptors, including indole-2-carboxamides and chloroindole analogues of synthetic cannabinoids, specific binding data for 2-(piperidin-4-yl)-1H-indole hydrochloride analogues at CB1 and CB2 receptors is not extensively documented in publicly available literature. The structural characteristics of the 2-(piperidin-4-yl)-1H-indole scaffold differ significantly from the well-established indole-derived cannabinoid receptor ligands, suggesting that their interaction with CB1 and CB2 receptors may not be a primary characteristic of this particular chemical series. Further research is required to definitively determine the affinity profile of these compounds at cannabinoid receptors.

Serotonin (B10506) Receptor (5-HT1A, 5-HT2A, 5-HT6) Ligand Binding

Serotonin receptors are a large family of GPCRs that mediate the diverse effects of the neurotransmitter serotonin. Analogues of the piperidinyl-indole scaffold have been investigated for their affinity at various serotonin receptor subtypes. While direct binding data for 2-(piperidin-4-yl)-1H-indole analogues are limited, studies on regioisomeric 3-(piperidin-4-yl)-1H-indoles and other substituted indoles provide valuable insights into the structure-activity relationships governing serotonin receptor interactions.

For instance, a series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives have demonstrated high affinity for the 5-HT6 receptor. nih.gov The binding data for selected compounds from this series are presented below.

| Compound | Ki (nM) at 5-HT6R | Ki (nM) at 5-HT1AR | Ki (nM) at 5-HT2AR |

|---|---|---|---|

| Compound 23 | 2.3 | 145 | 112 |

| Compound 25 | 1.5 | 111 | 22 |

These findings indicate that modifications to the indole (B1671886) and piperidine (B6355638) moieties can yield potent and selective ligands for the 5-HT6 receptor. The affinity for 5-HT1A and 5-HT2A receptors is generally lower for this particular series, suggesting that the N1-sulfonyl group and the specific substitutions are key determinants for 5-HT6 selectivity.

Nociceptin (B549756) Opioid Receptor (NOP, MOP, KOP, DOP) Modulation

Significant research has focused on the interaction of 2-(piperidin-4-yl)-1H-indole analogues with opioid receptors, particularly the nociceptin opioid peptide (NOP) receptor, also known as ORL-1, and the classical mu (MOP), kappa (KOP), and delta (DOP) opioid receptors. A novel class of 2-substituted N-piperidinyl indoles has been identified as potent ligands for these receptors. nih.gov Radioligand competition displacement assays using membranes from Chinese hamster ovary (CHO) cells transfected with human opioid receptors have been employed to determine their binding affinities. nih.gov

The position of substitution on the indole ring has been shown to be a critical factor for both binding affinity and functional activity. 2-substituted N-piperidinyl indoles generally exhibit higher binding affinity at the NOP receptor compared to their 3-substituted counterparts. nih.gov Furthermore, many 2-substituted analogues display subnanomolar affinity for the NOP receptor and also show significantly enhanced binding at the MOP receptor. nih.gov While there is an increased affinity for DOP and KOP receptors compared to the 3-substituted analogues, the binding at these receptors remains considerably weaker than at NOP and MOP receptors. nih.gov

| Compound | NOP Ki (nM) | MOP Ki (nM) | KOP Ki (nM) | DOP Ki (nM) |

|---|---|---|---|---|

| Compound 1 (2-hydroxymethyl) | 0.34 ± 0.04 | 6.1 ± 0.8 | 178 ± 25 | 190 ± 30 |

| Compound 9 (2-pyrrolidin-1-ylmethyl) | 0.68 ± 0.08 | 1.2 ± 0.2 | 89 ± 15 | 110 ± 18 |

| Compound 10 (2-aminomethyl) | 0.23 ± 0.03 | 0.3 ± 0.04 | 58 ± 9 | 75 ± 11 |

Other G-Protein Coupled Receptor (GPCR) Interactions

The versatility of the piperidinyl-indole scaffold allows for its interaction with a broader range of GPCRs beyond the opioid and serotonin systems. However, comprehensive screening of 2-(piperidin-4-yl)-1H-indole analogues against a wide panel of GPCRs is not extensively reported. Studies on related regioisomers, such as 3-(4-piperidinyl)-1H-indoles, have revealed affinities for other receptors, including adrenergic and dopamine (B1211576) receptors. This suggests that modifications to the 2-(piperidin-4-yl)-1H-indole core could lead to the development of ligands with unique polypharmacological profiles, targeting multiple GPCRs. The exploration of these interactions remains an active area of research.

G-Protein Coupling and Downstream Signaling Pathway Analysis

Beyond receptor binding affinity, understanding the functional consequences of ligand binding is crucial. This involves assessing the ability of a compound to activate or inhibit G-protein coupling and subsequent downstream signaling cascades.

[35S]GTPγS Binding Assays

The [35S]GTPγS binding assay is a widely used functional assay to determine the ability of a ligand to activate G-protein signaling. nih.gov It measures the binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist. The level of [35S]GTPγS binding is a direct measure of G-protein activation and can be used to determine the potency (EC50) and efficacy (% stimulation) of a compound.

For the series of 2-substituted N-piperidinyl indoles, their functional efficacy at opioid receptors was determined using this assay in membranes from opioid receptor-transfected CHO cells. nih.gov A key finding from these studies is that 2-substitution on the indole moiety generally leads to compounds with full agonist activity at the NOP receptor, in contrast to the 3-substituted analogues which tend to be partial agonists. nih.gov

The functional data for selected 2-substituted N-piperidinyl indoles at the NOP and MOP receptors are presented below. The efficacy is reported as a percentage of the stimulation induced by the standard full agonists N/OFQ for NOP and DAMGO for MOP. nih.gov

| Compound | NOP EC50 (nM) | NOP % Stimulation | MOP EC50 (nM) | MOP % Stimulation |

|---|---|---|---|---|

| Compound 1 (2-hydroxymethyl) | 29.9 ± 4.5 | 102 ± 8 | 85 ± 12 | 55 ± 6 |

| Compound 9 (2-pyrrolidin-1-ylmethyl) | 6.5 ± 0.9 | 105 ± 9 | 15 ± 2 | 65 ± 7 |

| Compound 10 (2-aminomethyl) | 5.8 ± 0.8 | 100 ± 7 | 5.2 ± 0.7 | 72 ± 8 |

These results demonstrate that 2-substituted N-piperidinyl indoles are potent and efficacious agonists at the NOP receptor, with several examples also showing significant partial agonism at the MOP receptor. This dual activity profile highlights the potential for developing functionally selective ligands based on this scaffold.

β-Arrestin Recruitment and ERK1/2 Phosphorylation

The functional outcomes of ligand binding to G protein-coupled receptors (GPCRs), the primary targets for many 2-(piperidin-4-yl)-1H-indole analogues, extend beyond initial G protein coupling. Two critical downstream events are the recruitment of β-arrestin proteins and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). These pathways are integral to receptor desensitization, internalization, and the initiation of distinct, G protein-independent signaling cascades. nih.gov

β-arrestin recruitment is a canonical mechanism for terminating G protein signaling. nih.gov Upon agonist-induced receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited from the cytoplasm to the receptor. This interaction sterically hinders further G protein activation and targets the receptor for endocytosis. nih.gov However, β-arrestins also act as signal transducers themselves, scaffolding various protein kinases, including components of the ERK1/2 pathway. unc.edu The ERK1/2 cascade is a fundamental signaling pathway that regulates numerous cellular processes, including gene expression, proliferation, and survival. nih.gov

The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). unc.edu This phenomenon is of significant interest in drug discovery, as it offers the potential to design molecules that selectively engage therapeutic pathways while avoiding those that cause adverse effects. For aminergic GPCRs, studies on structurally related indole-piperazine ligands have shown that specific interactions within the binding pocket can dictate signaling bias. For instance, ligand engagement with residues in transmembrane helix 5 (TM5) has been implicated in G protein activation, whereas interactions with extracellular loop 2 (EL2) can favor β-arrestin recruitment. unc.edu

While specific experimental data on β-arrestin recruitment and ERK1/2 phosphorylation for this compound and its direct analogues are not extensively detailed in the current body of literature, the principles of biased agonism are highly relevant to this class of compounds. Structural modifications to the indole core or the piperidine substituent could theoretically alter the conformation of the ligand-receptor complex, thereby influencing the recruitment of β-arrestin and the subsequent phosphorylation of ERK1/2.

Table 1: Conceptual Structure-Activity Relationship for Signaling Bias in Indole Analogues This table is illustrative and based on general principles of biased agonism at GPCRs.

| Structural Modification on Indole-Piperidine Scaffold | Predicted Predominant Pathway | Rationale |

|---|---|---|

| N-alkylation of piperidine | G-Protein Signaling | May alter interaction with key aspartate residue, favoring a G-protein active conformation. |

| Substitution at Indole 2-position | β-Arrestin Recruitment | Potential to form new contacts in the extracellular loops (e.g., EL2), stabilizing a β-arrestin active conformation. unc.edu |

| Substitution at Indole 5-position | G-Protein Signaling | May interact with residues deeper in the binding pocket (e.g., TM5), promoting a G-protein active state. unc.edu |

| Introduction of bulky groups on piperidine | β-Arrestin Recruitment | Could cause steric clashes that disfavor G-protein coupling and promote β-arrestin interaction. |

Allosteric Modulation Mechanisms at Target Receptors

Allosteric modulators are ligands that bind to a receptor at a site topologically distinct from the primary (orthosteric) binding site used by the endogenous ligand. This binding event can modify the receptor's conformation, thereby altering the affinity and/or efficacy of the orthosteric ligand. mdpi.com Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), and they offer potential advantages over orthosteric ligands, including greater receptor subtype selectivity and a "ceiling effect" that can improve safety. mdpi.com

The indole scaffold has been identified as a key pharmacophore in compounds exhibiting allosteric modulation at various GPCRs. While direct evidence for allosteric modulation by this compound is limited, studies of related structures provide insight into potential mechanisms. One prominent mechanism is bitopic ligand binding, where a single molecule simultaneously engages both the orthosteric site and an adjacent allosteric site.

A well-characterized example is SB269652, a NAM of the dopamine D2 receptor. This molecule features a tetrahydroisoquinoline moiety that anchors in the orthosteric pocket, while its indole-2-carboxamide group extends into a secondary, allosteric pocket. mdpi.com This dual interaction is responsible for its allosteric pharmacology. The existence of such secondary pockets near the primary binding site of aminergic GPCRs suggests that 2-(piperidin-4-yl)-1H-indole analogues could potentially act as bitopic ligands. The piperidinyl-indole core could occupy the orthosteric site, with specific substitutions on the indole or piperidine ring extending into an allosteric pocket to modulate receptor function.

Furthermore, recent research has identified indole-containing cyclic peptides as the first specific NAMs for the κ-opioid receptor (KOR), underscoring the versatility of the indole moiety in interacting with allosteric sites. acs.org These findings suggest that the 2-(piperidin-4-yl)-1H-indole scaffold represents a promising starting point for the exploration of allosteric modulators targeting opioid and other GPCRs.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a ligand when bound to a receptor. These studies provide invaluable insights into the specific molecular interactions that govern ligand recognition and activation, thereby guiding rational drug design.

For analogues of 2-(piperidin-4-yl)-1H-indole, particularly those targeting opioid receptors, molecular docking studies have revealed a consistent binding mode within the orthosteric pocket of the receptor. nih.gov This binding site is located within the transmembrane (TM) domain, a region conserved across Class A GPCRs.

Several key interactions are consistently observed:

Ionic Interaction: The protonated nitrogen atom of the piperidine ring typically forms a strong, charge-assisted hydrogen bond with a highly conserved aspartic acid residue in TM3 (D3.32). This interaction is considered a crucial anchor point for the majority of aminergic GPCR ligands. nih.govresearchgate.net

Hydrophobic Interactions: The indole ring system generally occupies a hydrophobic pocket formed by residues from TM2 and TM3. This interaction helps to properly orient the ligand within the binding site. nih.gov

Hydrogen Bonding: The substituent at the 2-position of the indole ring is strategically positioned to interact with residues on TM7. Molecular modeling of 2-substituted N-piperidinyl indoles in a nociceptin opioid peptide (NOP) receptor model showed that functional groups at this position, such as a hydroxymethyl group, could engage in hydrogen-bond interactions with polar amino acid residues on TM7. nih.gov

Table 2: Key Receptor-Ligand Interactions for 2-(Piperidinyl)-1H-Indole Analogues at Opioid Receptors

| Ligand Moiety | Interacting Receptor Domain | Key Residues (Example) | Type of Interaction |

|---|---|---|---|

| Piperidine Nitrogen | Transmembrane Helix 3 (TM3) | Aspartic Acid (D3.32) | Ionic Bond / Salt Bridge |

| Indole Ring | Transmembrane Helices 2 & 3 (TM2/TM3) | Hydrophobic residues | van der Waals / Hydrophobic |

| Indole N-H | Extracellular Loop 2 (EL2) | Backbone Carbonyls | Hydrogen Bond |

| 2-Position Substituent | Transmembrane Helix 7 (TM7) | Polar residues (e.g., Asn, Gln) | Hydrogen Bond |

Molecular docking studies have been instrumental in explaining the structure-activity relationships (SAR) observed within this chemical series. A key finding is that the position of substitution on the indole ring dramatically affects both binding affinity and functional efficacy. nih.gov

Studies comparing 2-substituted versus 3-substituted N-piperidinyl indoles at the NOP receptor provide a clear rationale for their different pharmacological profiles. nih.gov